Dimethyl 2-(3-methoxyphenyl)butanedioate
Description
Dimethyl 2-(3-methoxyphenyl)butanedioate is a succinic acid derivative featuring a 3-methoxyphenyl substituent at the 2-position of the butanedioate backbone, with both carboxylic acid groups esterified as methyl esters. While direct studies on this compound are sparse in the provided evidence, its structural analogs offer insights into its likely behavior, reactivity, and applications .
Properties
CAS No. |
918866-91-8 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
dimethyl 2-(3-methoxyphenyl)butanedioate |
InChI |
InChI=1S/C13H16O5/c1-16-10-6-4-5-9(7-10)11(13(15)18-3)8-12(14)17-2/h4-7,11H,8H2,1-3H3 |
InChI Key |
TVWUVZOZCWITQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-methoxyphenyl)butanedioate can be synthesized through several methods. One common approach involves the esterification of 2-(3-methoxyphenyl)butanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated butanedioate ester in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-methoxyphenyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-hydroxyphenyl)butanedioate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: 2-(3-hydroxyphenyl)butanedioate
Reduction: 2-(3-methoxyphenyl)butanediol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Dimethyl 2-(3-methoxyphenyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-(3-methoxyphenyl)butanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its activity is determined by its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity and specificity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Estimated formula based on structural similarity.
Research Findings and Implications
- In contrast, bromine (in the 4-bromo analog) withdraws electrons, favoring electrophilic substitution at meta positions .
- Solubility and Bioavailability : Methyl esters (target and bromo analog) are more lipophilic than the diacid form, suggesting better membrane permeability but lower aqueous solubility .
- Synthetic Utility : The bromo analog’s halogen substituent makes it a candidate for Suzuki-Miyaura cross-coupling, whereas the target’s methoxy group could direct regioselectivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
